molecular formula C24H24FNO7 B14944104 N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide

N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B14944104
M. Wt: 457.4 g/mol
InChI Key: VTECIFNNFWVDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide” is a complex organic compound that features a combination of fluorophenyl, hydroxy-methyl-oxo-pyran, and trimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyran Ring: Starting with a suitable precursor, the pyran ring can be synthesized through cyclization reactions.

    Introduction of the Fluorophenyl Group: This can be achieved via nucleophilic aromatic substitution reactions.

    Attachment of the Trimethoxyphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Amidation Reaction: The final step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyran ring.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinones, while reduction might produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers may investigate the compound’s biological activity, including its potential as an enzyme inhibitor or receptor ligand.

Medicine

    Drug Development: The compound could be explored for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

    Material Science: The compound may find applications in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for “N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide
  • N-(3-bromophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide

Uniqueness

The presence of the fluorophenyl group in “N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide” may impart unique properties such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to biological targets compared to its chloro or bromo analogs.

Properties

Molecular Formula

C24H24FNO7

Molecular Weight

457.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide

InChI

InChI=1S/C24H24FNO7/c1-13-8-18(27)22(24(29)33-13)17(12-21(28)26-16-7-5-6-15(25)11-16)14-9-19(30-2)23(32-4)20(10-14)31-3/h5-11,17,27H,12H2,1-4H3,(H,26,28)

InChI Key

VTECIFNNFWVDJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NC2=CC(=CC=C2)F)C3=CC(=C(C(=C3)OC)OC)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.